molecular formula C18H10N2O4 B056166 Pre-kinamycin CAS No. 120796-24-9

Pre-kinamycin

Cat. No. B056166
CAS RN: 120796-24-9
M. Wt: 318.3 g/mol
InChI Key: ICZJRSZSGQYRIC-UHFFFAOYSA-N
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Description

Pre-kinamycin is a natural product that belongs to the aminocoumarin family. It was first isolated from Streptomyces kinamyceticus in 1967. This compound exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. In recent years, pre-kinamycin has attracted the attention of researchers due to its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

Total Synthesis and Molecular Architecture

  • Total Synthesis of Kinamycins : Kinamycins, including kinamycin C, F, and J, demonstrate complex molecular architectures and significant biological properties, such as antibiotic and antitumor activities. Their total synthesis has been achieved through enantioselective and convergent strategies, revealing their intriguing diazofluorene-containing structures (Nicolaou et al., 2007).

Biological Mode of Action

  • DNA Cleavage Mechanism : Kinamycin D, a potent antitumor antibiotic, is known for its ability to generate reactive oxygen species under specific conditions, leading to DNA damage. This suggests a unique biological mode of action for these compounds (Heinecke & Melander, 2010).

Biosynthesis Insights

  • Biosynthesis and Structural Studies : The kinamycin antibiotics, derived from benzo[a]anthraquinone precursors, exhibit unique structural features as 5-diazobenzo[b]fluorene quinones. Studies have identified intermediates like kinobscurinone in their biosynthetic pathways (Gould & Melville, 1995).

Structural Confusions and Revisions

  • Structural Determination History : The complex structures of kinamycin antibiotics have undergone multiple revisions. Initially believed to be benzo[b]carbazole with cyanamide, later studies revised them to be benzo[b]fluorene with diazoalkane, further evolving to the currently understood benzo[a]fluorene structures (Kumamoto, 2010).

Antitumor Potential

  • Antitumor Agent Kinamycin F : Kinamycin F, with its unusual diazo group, has shown promise as an antitumor agent, demonstrating abilities to induce cell cycle arrest and apoptosis in various cancer cell lines. Its interaction with cell cycle proteins like cyclin D3 suggests a novel mechanism of action (O’Hara et al., 2010).

Synthesis Challenges

  • Synthetic Challenges and Progress : The synthesis of kinamycin antibiotics, due to their complex structures, has presented significant challenges. Ongoing efforts in total synthesis and structural determination have shed light on these unique compounds (Kumamoto, 2011).

Electrophilic Characteristics

  • Electrophilic Properties : The diazo group in kinamycins demonstrates enhanced electrophilic characteristics, contributing to their antitumor antibiotic properties. This electrophilicity is believed to play a crucial role in their biological activities (Laufer & Dmitrienko, 2002).

Comprehensive Surveys

  • Extensive Reviews of Kinamycins : Detailed surveys of kinamycins and related compounds, covering their structural elucidation, biosynthetic studies, and synthetic approaches, provide a comprehensive understanding of these unique natural products (Herzon & Woo, 2012).

Fermentation and Isolation

  • Fermentation and Isolation of Kinamycin : The initial discovery and isolation of kinamycin from Streptomyces murayamaensis, along with its potent antibacterial properties, laid the foundation for subsequent research and structural analysis (Hata et al., 1971).

Additional Insights

  • Role in Kinamycin Biosynthesis : Further studies on kinamycin biosynthesis, including the role of intermediates like pre-kinamycin, provide insights into the complex pathways leading to these potent antibiotics (Seaton & Gould, 1989).

  • Reconstitution in Heterologous Hosts : The reconstitution of kinamycin biosynthesis in heterologous hosts like Streptomyces albus opens new avenues for the exploration and production of these compounds, advancing our understanding of their medicinal potential (Liu et al., 2018).

properties

CAS RN

120796-24-9

Molecular Formula

C18H10N2O4

Molecular Weight

318.3 g/mol

IUPAC Name

1,7-dihydroxy-3-methyl-6,11-dioxobenzo[b]carbazole-5-carbonitrile

InChI

InChI=1S/C18H10N2O4/c1-8-5-10-14(12(22)6-8)15-16(20(10)7-19)18(24)13-9(17(15)23)3-2-4-11(13)21/h2-6,21-22H,1H3

InChI Key

ICZJRSZSGQYRIC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)O)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O

Other CAS RN

120796-24-9

synonyms

pre-kinamycin
prekinamycin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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